molecular formula C8H12N2O B045010 4-Methoxy-5-methylbenzene-1,3-diamine CAS No. 115423-85-3

4-Methoxy-5-methylbenzene-1,3-diamine

Cat. No.: B045010
CAS No.: 115423-85-3
M. Wt: 152.19 g/mol
InChI Key: WERSDZKEJFOKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-5-methylbenzene-1,3-diamine (CAS: 615-05-4) is a substituted aromatic diamine characterized by a benzene ring with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 5, respectively, and two amine (-NH₂) groups at positions 1 and 3 . This structural configuration imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

115423-85-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-methoxy-5-methylbenzene-1,3-diamine

InChI

InChI=1S/C8H12N2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3

InChI Key

WERSDZKEJFOKJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)N)N

Canonical SMILES

CC1=CC(=CC(=C1OC)N)N

Synonyms

1,3-Benzenediamine, 4-methoxy-5-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Methyl-5-nitrobenzene-1,3-diamine (CAS: 35572-78-2)
  • Structure: Features a nitro (-NO₂) group at position 4 and methyl at position 5, with 1,3-diamine substitution.
  • Comparison : The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to the methoxy group in 4-Methoxy-5-methylbenzene-1,3-diamine. This makes nitro-substituted derivatives more reactive in condensation reactions but less stable under reducing conditions .
2-Methoxy-5-methylaniline (CAS: 120-71-8)
  • Structure : Aniline derivative with methoxy at position 2 and methyl at position 3.
  • Comparison: The absence of a second amine group reduces its utility in forming polycyclic structures (e.g., benzimidazoles). However, its monoamine structure is advantageous in simpler azo dye syntheses .
5-Fluorobenzene-1,2-diamine (Synthesized in )
  • Structure : Fluorine at position 5 and 1,2-diamine substitution.
  • Comparison: The 1,2-diamine configuration is less stable than 1,3-diamine derivatives, requiring immediate use in subsequent reactions to avoid decomposition.

Physicochemical Properties

Compound Name Substituents Amine Positions Key Properties/Applications Reference
This compound 4-OCH₃, 5-CH₃ 1,3 Intermediate for dyes, pharmaceuticals
4-Methyl-5-nitrobenzene-1,3-diamine 4-CH₃, 5-NO₂ 1,3 Reactive intermediate, less stable
5-Fluorobenzene-1,2-diamine 5-F 1,2 Unstable, used in fluorinated drugs
2-Methoxy-5-methylaniline 2-OCH₃, 5-CH₃ 1 (monoamine) Azo dye precursor

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